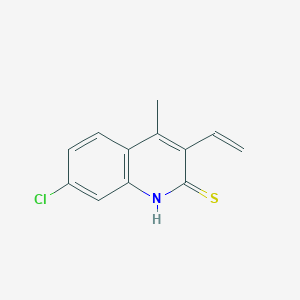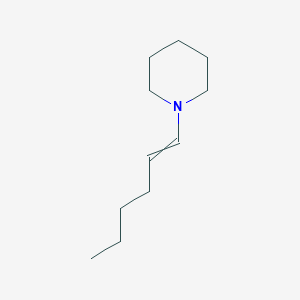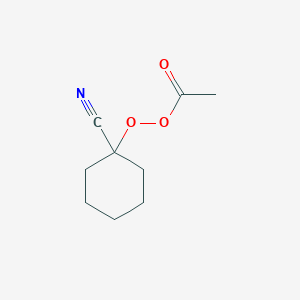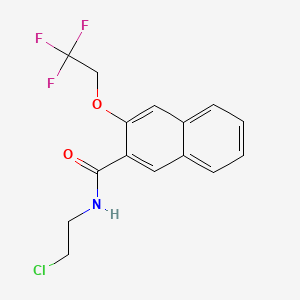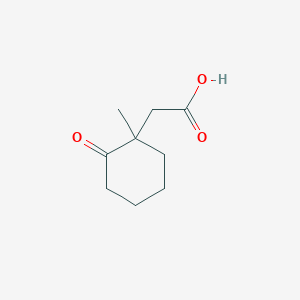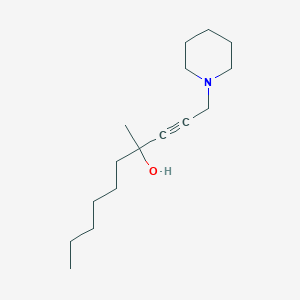
4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL can be achieved through several methods. One common approach involves the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and microwave irradiation to achieve high yields and purity. For example, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The piperidine ring allows for various substitution reactions, including halogenation and amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using diacetoxyiodo benzene (PIDA) and suitable halogen sources.
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, and condensed piperidines .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(piperidin-1-YL)dec-2-YN-4-OL involves binding to specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with DNA via intercalation, which can inhibit the replication of cancer cells . The compound may also modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antimalarial and anticancer activities.
Uniqueness
Its ability to undergo multiple types of reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
60184-94-3 |
|---|---|
Molekularformel |
C16H29NO |
Molekulargewicht |
251.41 g/mol |
IUPAC-Name |
4-methyl-1-piperidin-1-yldec-2-yn-4-ol |
InChI |
InChI=1S/C16H29NO/c1-3-4-5-7-11-16(2,18)12-10-15-17-13-8-6-9-14-17/h18H,3-9,11,13-15H2,1-2H3 |
InChI-Schlüssel |
QNMMDMDYGLHHAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C#CCN1CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


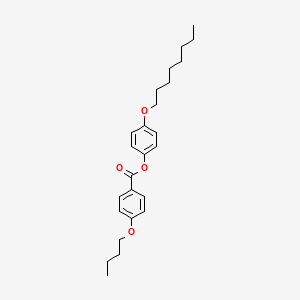

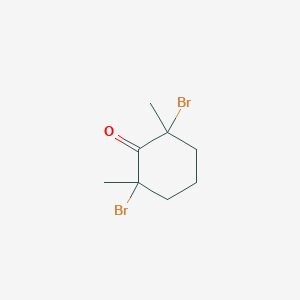
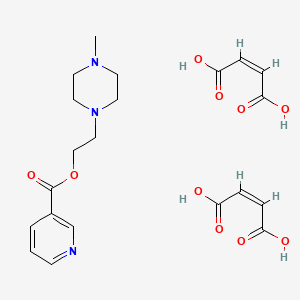
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
